

# Application Notes and Protocols for [11C]ABP688 PET Imaging in Human Subjects

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## Compound of Interest

Compound Name: ABP688

Cat. No.: B1666476

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## Introduction

[11C]**ABP688** is a potent and selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), making it a valuable radioligand for in vivo imaging with Positron Emission Tomography (PET).[1][2] This document provides detailed application notes and protocols for conducting [11C]**ABP688** PET scans in human subjects, intended to guide researchers in neuroscience and drug development. mGluR5 receptors are implicated in various neurological and psychiatric disorders, and [11C]**ABP688** PET allows for the quantitative assessment of their density and distribution in the living human brain.[3][4]

## Radiotracer: [11C]ABP688

[11C]**ABP688**, chemically known as (E)-3-((6-methyl-pyridin-2-yl)ethynyl)-cyclohex-2-enone-O-11C-methyl-oxime, is a non-competitive allosteric modulator of the mGluR5 receptor.[5] It exhibits favorable characteristics for PET imaging, including high brain uptake, rapid kinetics, and high specificity for its target.

## Quantitative Data Summary

The following tables summarize key quantitative data related to the use of [11C]**ABP688** in human PET studies.

Table 1: Radiosynthesis and Quality Control of [11C]ABP688

Parameter	Value	Reference
Precursor	Desmethyl-ABP688	
Radiolabeling Method	O-11C-methylation with [11C]methyl iodide	
Reaction Time	5 minutes	
Reaction Temperature	90°C	
Decay-Corrected Radiochemical Yield	35% ± 8%	
Radiochemical Purity	> 98%	
Specific Radioactivity (at injection)	70 to 95 GBq/μmol	
Molar Activity (at injection)	148.86 ± 79.8 GBq/μmol	
Total Synthesis Time	30-50 minutes from end of bombardment	

Table 2: Human PET Scan Parameters for [11C]ABP688

Parameter	Value	Reference
Subject Population	Healthy male volunteers (ages 20-33)	
Injected Dose (Bolus)	240-260 MBq	
Injected Dose (Bolus for kinetic modeling)	362.6 ± 43.3 MBq	
Administration Route	Intravenous (IV) bolus or bolus plus infusion	
Scan Duration (Dynamic)	60-90 minutes	
PET Scanner	High-Resolution Research Tomograph (HRRT) or similar	
Attenuation Correction	CT-based or <sup>137</sup> Cs rotating point source	

Table 3: Radiation Dosimetry of [<sup>11</sup>C]ABP688 in Humans

Organ	Absorbed Dose (mGy/MBq)	Reference
Liver	1.64 E-2 ± 5.08 E-3	
Gallbladder	8.13 E-3 ± 5.6 E-3	
Kidneys	7.27 E-3 ± 2.79 E-3	
Effective Dose Equivalent	3.68 ± 0.84 μSv/MBq	

Table 4: Metabolism of [<sup>11</sup>C]ABP688 in Human Plasma

Time Post-Injection	Percentage of Intact Parent Compound	Reference
5 minutes	64% $\pm$ 0.08	
10 minutes	44% $\pm$ 0.10	
15 minutes	36% $\pm$ 0.08	
30 minutes	28% $\pm$ 0.03	
40 minutes	28% $\pm$ 0.04	
60 minutes	25% $\pm$ 0.03	

## Experimental Protocols

### Radiosynthesis of [11C]ABP688

This protocol describes the O-11C-methylation of the desmethyl precursor to produce [11C]ABP688.

Materials:

- Desmethyl-**ABP688** precursor
- [11C]methyl iodide ([11C]CH<sub>3</sub>I)
- Anhydrous dimethyl-sulfoxide (DMSO)
- Sodium hydride (NaH) or other suitable base
- Semi-preparative HPLC system with a C18 column
- Mobile phase: Acetonitrile: 0.1% phosphoric acid (30:70)
- Sterile phosphate buffer
- Ethanol for formulation

Procedure:

- Produce  $[11\text{C}]\text{CO}_2$  via a cyclotron.
- Convert  $[11\text{C}]\text{CO}_2$  to  $[11\text{C}]\text{CH}_3\text{I}$  using a PET TRACE system or similar automated synthesis module.
- Dissolve the desmethyl-**ABP688** precursor in anhydrous DMSO to form the sodium salt.
- Bubble the  $[11\text{C}]\text{CH}_3\text{I}$  through the precursor solution at  $90^\circ\text{C}$  for 5 minutes.
- Purify the reaction mixture using semi-preparative HPLC.
- Collect the fraction corresponding to  $[11\text{C}]\text{ABP688}$  (retention time approx. 10 minutes).
- Remove the HPLC solvent by evaporation.
- Formulate the final product in a sterile solution of phosphate buffer and ethanol, suitable for intravenous injection.
- Perform quality control checks for radiochemical purity, specific activity, and sterility.

## Human Subject Preparation and PET Scan Acquisition

This protocol outlines the steps for preparing a human subject and acquiring the PET data.

### Subject Preparation:

- Obtain written informed consent from the subject. The study protocol should be approved by the local ethics committee.
- Ensure the subject has not consumed food or drink (except water) for at least 4 hours prior to the scan.
- Insert two intravenous cannulas: one for radiotracer injection and one for arterial blood sampling (if required for kinetic modeling).
- Position the subject comfortably in the PET scanner with their head immobilized to minimize movement.
- Acquire a low-dose CT scan for attenuation correction.

#### PET Data Acquisition:

- Administer a slow intravenous bolus injection of [ $^{11}\text{C}$ ]**ABP688** (e.g.,  $362.6 \pm 43.3$  MBq) over 1 minute.
- Start the dynamic PET scan acquisition simultaneously with the start of the bolus injection.
- Acquire data in list-mode format for 60 to 90 minutes.
- The framing sequence can be structured as follows: e.g., 3x10s, 5x30s, 4x60s, 4x120s, 5x300s, 2x60s.
- If arterial blood sampling is performed, obtain samples at predefined time points to determine the arterial input function.

## Data Analysis and Kinetic Modeling

This protocol describes the analysis of the acquired PET data to quantify mGluR5 receptor density.

#### Image Reconstruction and Processing:

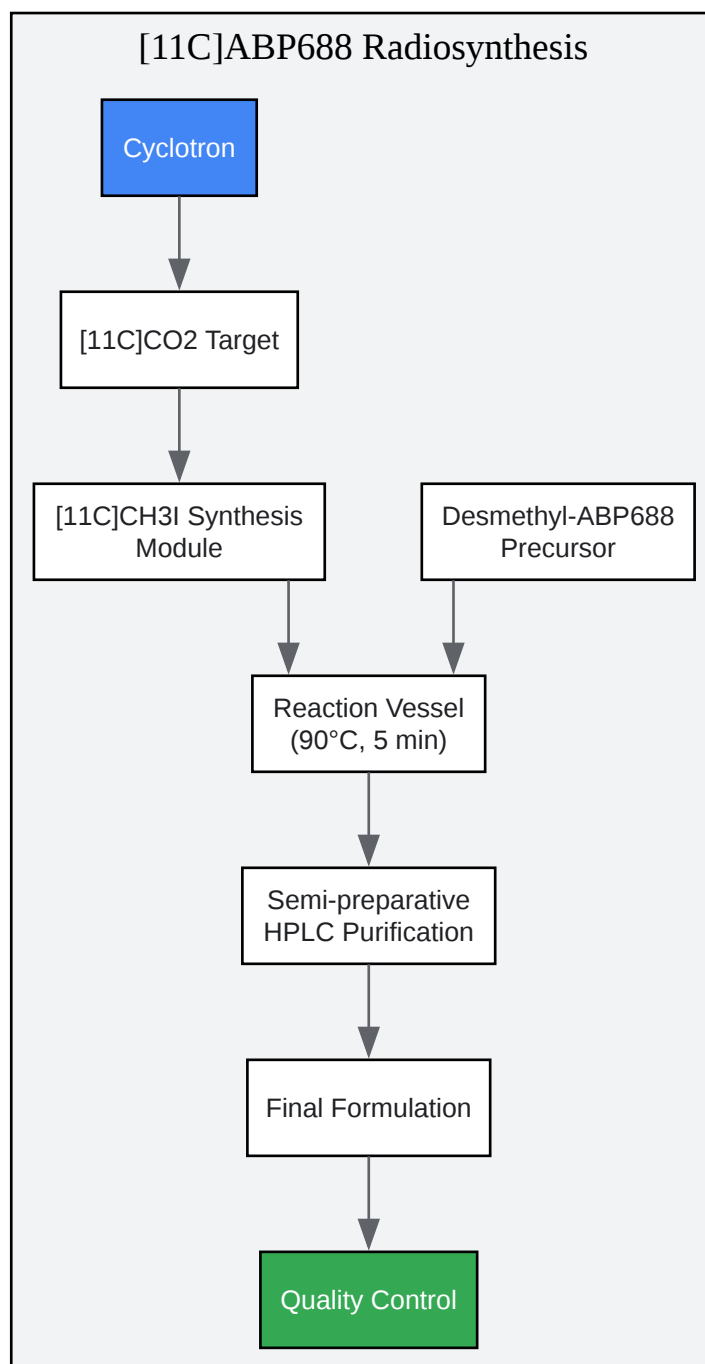
- Reconstruct the dynamic PET data into a series of time frames.
- Correct for attenuation, scatter, and random coincidences.
- Co-register the PET images with the subject's anatomical MRI scan (T1-weighted) for accurate region of interest (ROI) definition.

#### Kinetic Modeling:

- A two-tissue compartment model (2TCM) is the most appropriate method for describing the kinetics of [ $^{11}\text{C}$ ]**ABP688** in the brain. This model estimates the rate constants  $K_1$ ,  $k_2$ ,  $k_3$ , and  $k_4$ .
- The primary outcome measure is the total distribution volume ( $V_T$ ), which is proportional to the density of available mGluR5 receptors.

- For simplified analysis, reference region models using the cerebellum can be employed to estimate the distribution volume ratio (DVR) or binding potential (BPND). The Simplified Reference Tissue Model (SRTM) is a commonly used method.
- Generate parametric images of VT or BPND to visualize the distribution of mGluR5 receptors throughout the brain.

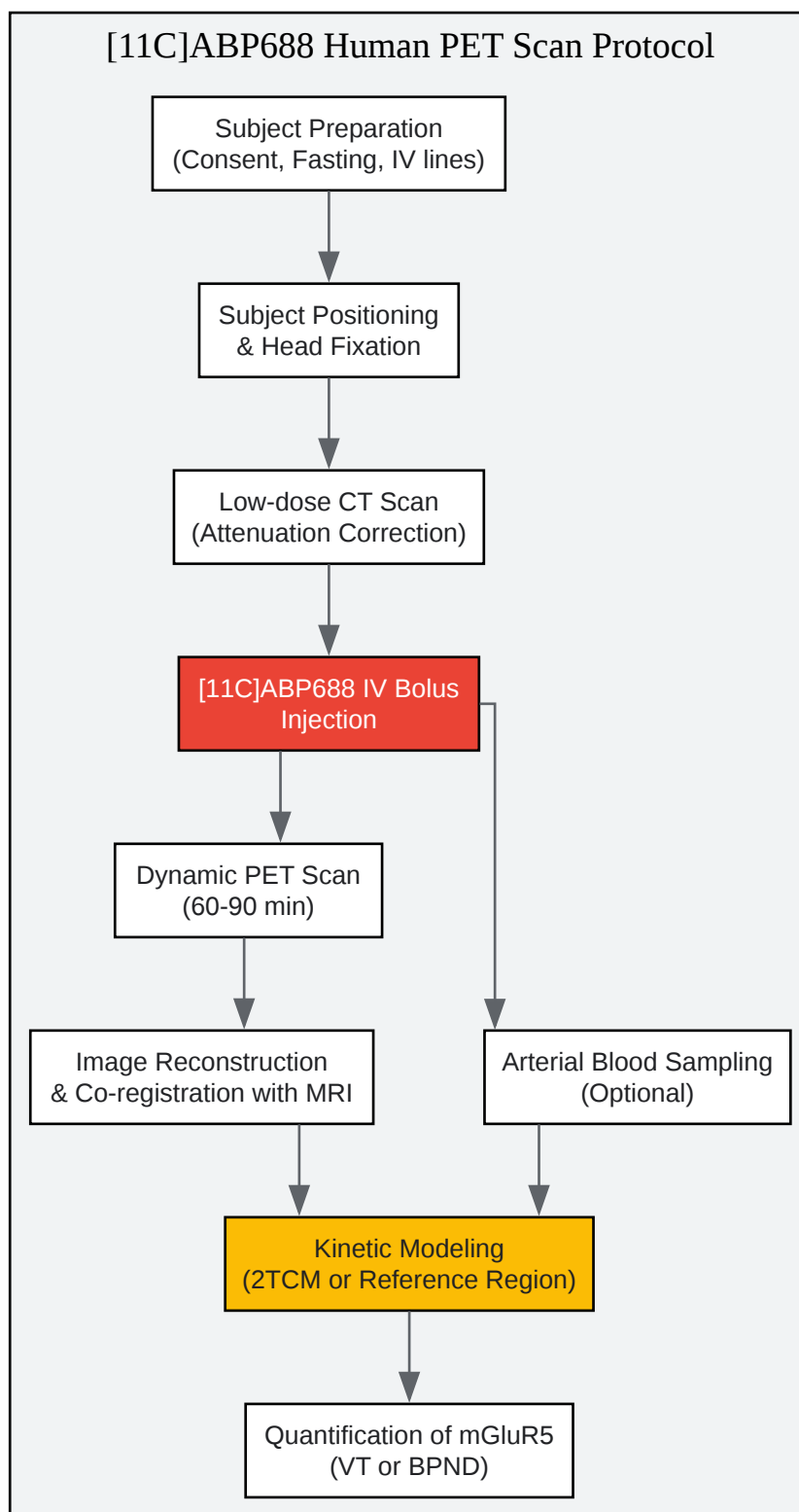
## Visualizations



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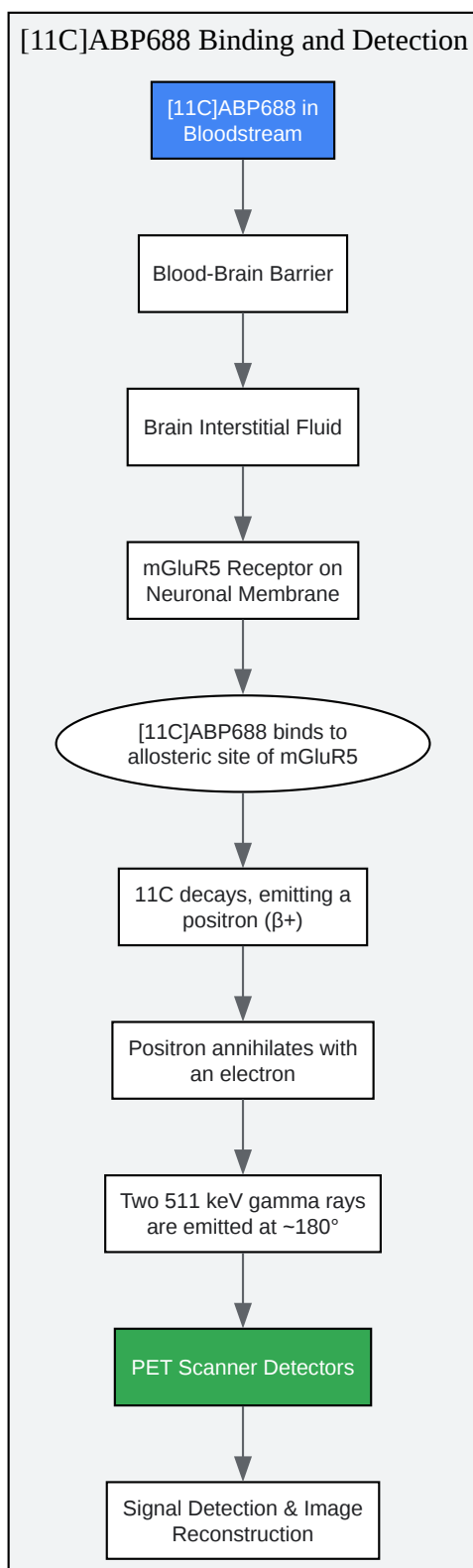
Caption: Workflow for the radiosynthesis of [11C]ABP688.





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Caption: Experimental workflow for a human [11C]**ABP688** PET scan.



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Caption: Logical pathway from injection to signal detection.

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